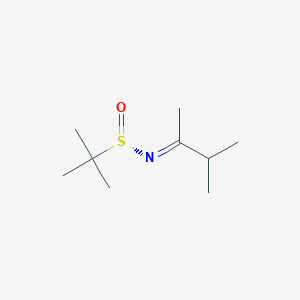
(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Overview
Description
(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a chiral compound featuring a cyclopropyl group attached to an imidazolidinone ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Propanoic Acid Moiety: This step may involve the alkylation of the imidazolidinone intermediate with a halogenated propanoic acid derivative.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Techniques such as continuous flow chemistry and the use of robust catalysts are often employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups within the imidazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the propanoic acid moiety or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropyl group or the imidazolidinone ring.
Reduction Products: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution Products: Substituted derivatives at the propanoic acid or imidazolidinone positions.
Scientific Research Applications
(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)butanoic acid: A homolog with an additional carbon in the side chain.
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A homolog with a shorter side chain.
Uniqueness: (S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(4S)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIMWBFGBZFPS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@]2(C(=O)NC(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


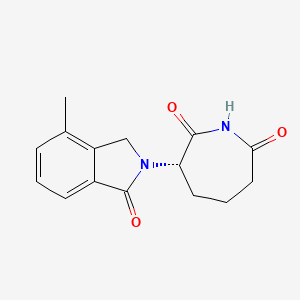
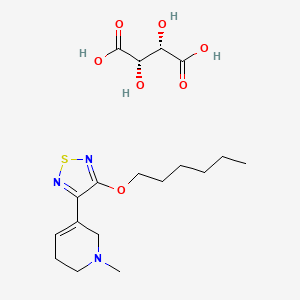
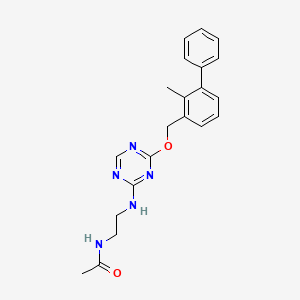
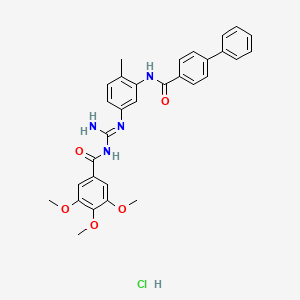
![hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene](/img/structure/B8223685.png)
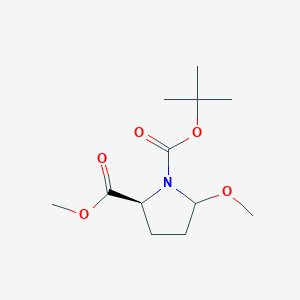
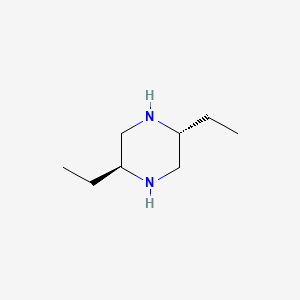
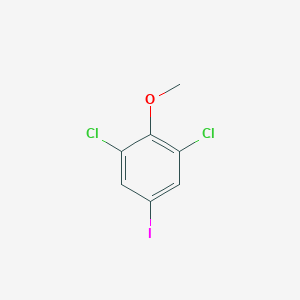
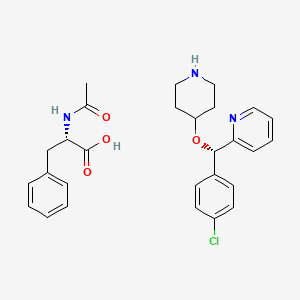
![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8223725.png)
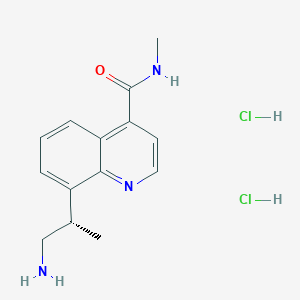
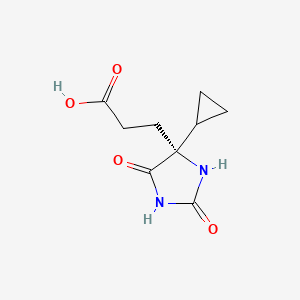
![3-Benzyl-2-bromo-9-methyl-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B8223756.png)
